molecular formula C18H22N2O4S B2859851 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide CAS No. 1172108-66-5

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide

Cat. No.: B2859851
CAS No.: 1172108-66-5
M. Wt: 362.44
InChI Key: LIRFDLOPQPRGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Its structure incorporates two privileged pharmacophores: a sulfonamide group and a benzylpiperidine moiety. The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding function known to effectively inhibit carbonic anhydrase (CA) enzymes by coordinating with the zinc ion in the active site . The benzylpiperidine fragment is a metabolically stable scaffold recognized as a bioisostere for piperazine, with the carbonyl group enhancing binding potential through additional hydrogen bond interactions . This molecular architecture is designed to exploit the "tail approach" in inhibitor design, where the benzylpiperidine group extends into the active site cavity of target enzymes, potentially conferring selectivity among different CA isoforms . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. Refer to the safety data sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-19-25(22,23)17-8-7-16(24-17)18(21)20-11-9-15(10-12-20)13-14-5-3-2-4-6-14/h2-8,15,19H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRFDLOPQPRGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Furan

The sulfonamide group is introduced by reacting furan-2-sulfonyl chloride with methylamine. This exothermic reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base to neutralize HCl.

Procedure:

  • Dissolve furan-2-sulfonyl chloride (1.0 eq) in DCM at 0°C.
  • Add methylamine (1.2 eq) dropwise, followed by TEA (1.5 eq).
  • Stir at room temperature for 12 hours.
  • Wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
  • Dry over Na₂SO₄ and concentrate to yield N-methylfuran-2-sulfonamide (85–90% purity).

Key Data:

  • Yield: 78–82%
  • Purity (HPLC): ≥95% after recrystallization (methanol/water).

Introduction of the 5-Carboxy Group

Friedel-Crafts Acylation

Electrophilic acylation at the furan’s 5-position is achieved using acetyl chloride and AlCl₃. The sulfonamide group directs substitution to the meta position.

Procedure:

  • Dissolve N-methylfuran-2-sulfonamide (1.0 eq) in nitrobenzene.
  • Add acetyl chloride (1.5 eq) and AlCl₃ (2.0 eq) at 0°C.
  • Heat to 50°C for 6 hours.
  • Quench with ice-water and extract with ethyl acetate.
  • Oxidize the acetyl group to carboxylic acid using KMnO₄ in acidic medium.

Key Data:

  • Acylation Yield: 65–70%
  • Oxidation Yield: 80–85%
  • Intermediate: 5-Carboxy-N-methylfuran-2-sulfonamide (white solid, m.p. 172–174°C).

Amide Bond Formation with 4-Benzylpiperidine

Carboxylic Acid Activation

The 5-carboxy group is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a coupling agent that facilitates efficient amide bond formation.

Procedure:

  • Dissolve 5-carboxy-N-methylfuran-2-sulfonamide (1.0 eq) in DCM.
  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIEA, 2.5 eq).
  • Stir at 0°C for 15 minutes.

Coupling with 4-Benzylpiperidine

  • Add 4-benzylpiperidine (1.2 eq) to the activated acid solution.
  • Stir at room temperature for 24 hours.
  • Wash with 5% HCl, 10% NaOH, and brine.
  • Purify via column chromatography (SiO₂, 30–70% EtOAc/hexane).

Key Data:

  • Yield: 60–65%
  • Purity (HPLC): ≥98%
  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.32–7.25 (m, 5H, Ar-H), 6.78 (d, J = 3.4 Hz, 1H, furan-H), 6.45 (d, J = 3.4 Hz, 1H, furan-H), 3.85–3.70 (m, 2H, piperidine-H), 2.95 (s, 3H, N-CH₃).

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, the acylation and coupling steps are adapted for continuous flow reactors, reducing reaction times and improving yields:

Parameter Batch Mode Flow Mode
Reaction Time 24 h 2 h
Yield 65% 82%
Solvent Consumption 500 mL/g 150 mL/g

Green Chemistry Considerations

  • Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent.
  • Catalytic recycling of HATU using scavenger resins.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Di-alkylation at the piperidine nitrogen.
  • Solution : Use a slight excess of 4-benzylpiperidine (1.2 eq) and monitor via TLC.

Purification Difficulties

  • Issue : Co-elution of unreacted sulfonamide.
  • Resolution : Gradient elution with EtOAc/hexane (30% → 70%).

Chemical Reactions Analysis

Types of Reactions

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group may facilitate binding to receptors or enzymes, while the furan-2-sulfonamide moiety could play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Sulfonamide Derivatives

Example Compound : 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide derivatives (4a–4m)

  • Structural Differences :
    • Target Compound : Contains a 4-benzylpiperidine-1-carbonyl group.
    • Analogues : Replace the benzylpiperidine moiety with substituted phenyl or oxoethylphenyl groups .
  • Synthesis : Both classes are synthesized via Suzuki coupling and sulfonation, but the target compound requires additional steps to introduce the benzylpiperidine group .
  • Activity : Analogues show antimicrobial activity against E. coli and S. aureus, with electron-withdrawing substituents (e.g., nitro groups) enhancing potency. The benzylpiperidine group in the target compound may improve membrane penetration due to increased lipophilicity .

Table 1: Key Properties of Antimicrobial Sulfonamide Derivatives

Property Target Compound Analogues (4a–4m)
Core Structure Furan sulfonamide + benzylpiperidine Furan sulfonamide + substituted phenyl
Molecular Weight* ~450–500 g/mol (estimated) 350–420 g/mol
Antimicrobial Activity Not reported MIC: 2–16 µg/mL (varies by substituent)
Synthetic Scalability Requires multi-step benzylpiperidine integration Optimized for gram-scale synthesis

Piperidine/Piperazine-Based Sulfonamides

Example Compound : 5-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide

  • Structural Differences: Target Compound: 4-Benzylpiperidine (bicyclic, lipophilic). Comparative Compound: 4-(2-Methoxyphenyl)piperazine (monocyclic, polar methoxy group) .
  • Molecular Properties: Target: Higher lipophilicity (benzyl group) may enhance blood-brain barrier penetration.
  • Applications : Piperazine derivatives are often used in antipsychotics and antidepressants, suggesting the comparative compound may have neurological applications, whereas the target compound’s benzylpiperidine group could favor antimicrobial or enzyme inhibition roles .

Table 2: Piperidine vs. Piperazine Derivatives

Property Target Compound 5-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide
Heterocyclic Moiety 4-Benzylpiperidine 4-(2-Methoxyphenyl)piperazine
Molecular Formula C₁₈H₂₁N₂O₃S (estimated) C₁₇H₂₁N₃O₅S
Key Functional Groups Benzyl (lipophilic) Methoxyphenyl (polar)
Potential Applications Antimicrobial, enzyme inhibition Neurological, metabolic regulation

Heterocyclic Sulfonamides with Pyrimidine/Pyridine Systems

Example Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

  • Structural Differences :
    • Target Compound : Furan core.
    • Comparative Compound : Pyrimidine core with bromine and piperidine substituents .
  • Activity: Pyrimidine-based sulfonamides often exhibit anticancer or antiviral activity.
  • Synthesis : Comparative compound requires halogenation and thioether formation, which are more complex than the target compound’s Suzuki-based synthesis .

Biological Activity

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity Overview

The biological activity of 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is primarily characterized by its potential anticancer properties, as well as its role in inhibiting specific enzymes involved in cancer progression.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide have shown potential as inhibitors of the V600EBRAF mutation, which is implicated in several cancers, particularly melanoma .

Table 1: Comparison of Anticancer Activity of Sulfonamide Derivatives

Compound NameTarget EnzymeIC50 (µM)Cancer Cell Line Tested
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamideV600EBRAFTBDA375
12e (similar structure)V600EBRAF0.49NCI 60 cell lines
VemurafenibV600EBRAF0.01Melanoma

The above data illustrates that while specific IC50 values for 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide are yet to be determined (TBD), related compounds have demonstrated potent inhibitory effects against cancer cell lines.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, the sulfonamide group is known to interact with enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression linked to cancer progression .

Case Studies

A case study involving similar sulfonamide derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial dysfunction. The study demonstrated that these compounds led to a decrease in mitochondrial membrane potential, triggering apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves multi-step reactions:

Intermediate preparation : Activate the furan-2-carboxylic acid derivative (e.g., 5-methylfuran-2-carbonyl chloride) using thionyl chloride (SOCl₂) under reflux .

Coupling reactions : React the activated furan intermediate with 4-benzylpiperidine via amide bond formation using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) .

Sulfonamide formation : Introduce the N-methylsulfonamide group via nucleophilic substitution with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Improve yields by optimizing solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% DMAP for amidation) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of key groups (e.g., benzylpiperidine protons at δ 1.2–3.0 ppm, furan protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : Verify molecular weight via ESI-MS (e.g., expected [M+H]⁺ peak at m/z ~445) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry (if crystalline) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
    • Target identification : Use SPR (surface plasmon resonance) to assess binding affinity to suspected targets (e.g., sulfonamide-binding enzymes) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., carbonic anhydrase IX for anticancer activity) .

QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with activity using Gaussian or MOE .

  • Case study : Derivatives with bulkier benzyl groups showed improved binding to hydrophobic enzyme pockets in silico .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Troubleshooting steps :

Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models .

Metabolite identification : Use HR-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .

  • Example : Poor in vivo activity may stem from rapid hepatic clearance, requiring structural modifications (e.g., fluorination to block metabolic sites) .

Q. What strategies are effective for resolving crystallographic disorder in structural studies?

  • Crystallization techniques :

  • Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants .
  • Cryo-protection : Add glycerol (20% v/v) to prevent ice formation during data collection .
    • Data refinement : Apply SHELXL for disorder modeling, with restraints on piperidine ring geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.